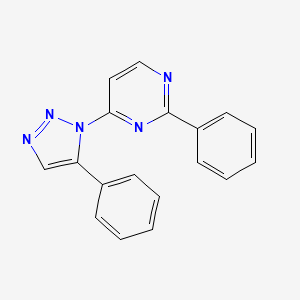
2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine is a hybrid compound that combines the structural features of pyrimidine and triazole. These types of compounds are of significant interest due to their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine typically involves the cycloaddition of azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide is prepared from the corresponding amine by diazotization followed by azidation. The alkyne is usually synthesized via Sonogashira coupling.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions (temperature, pressure, and catalyst concentration) are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the pyrimidine moiety.
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazole: Contains both triazole and oxadiazole rings.
Uniqueness
2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine is unique due to its hybrid structure, combining the properties of both pyrimidine and triazole rings. This combination enhances its biological activity and makes it a versatile compound for various applications .
Propiedades
Número CAS |
88236-27-5 |
|---|---|
Fórmula molecular |
C18H13N5 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
2-phenyl-4-(5-phenyltriazol-1-yl)pyrimidine |
InChI |
InChI=1S/C18H13N5/c1-3-7-14(8-4-1)16-13-20-22-23(16)17-11-12-19-18(21-17)15-9-5-2-6-10-15/h1-13H |
Clave InChI |
VEYJTALLKSXTNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=NN2C3=NC(=NC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
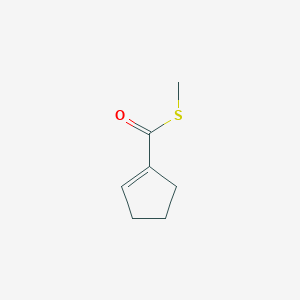

![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)
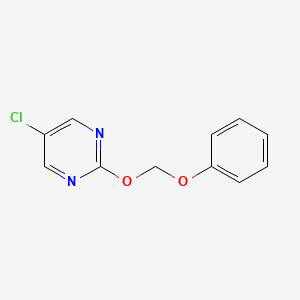
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)
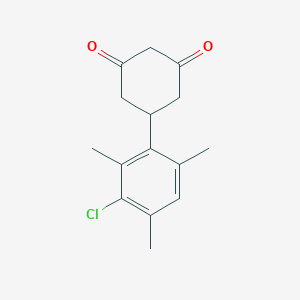
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)
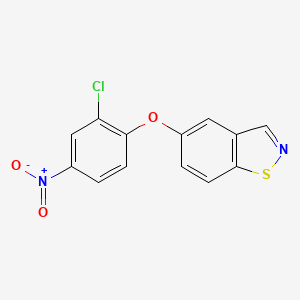
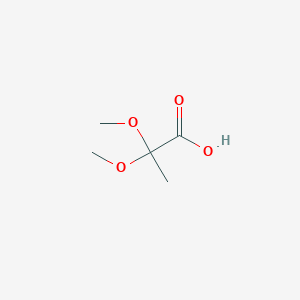
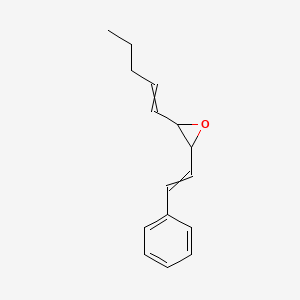
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
